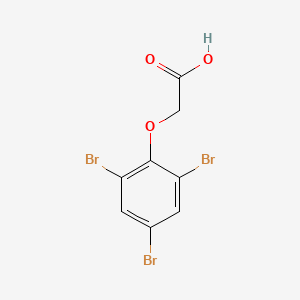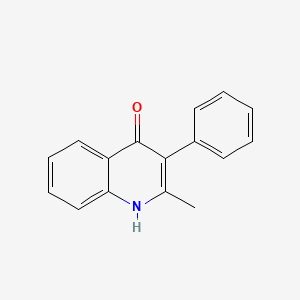
(2,4,6-Tribromophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of three bromine atoms attached to a phenoxy group, which is further connected to an acetic acid moiety . It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry and industry.
Méthodes De Préparation
The synthesis of acetic acid, 2-(2,4,6-tribromophenoxy)-, typically involves the bromination of phenoxyacetic acid. The reaction is carried out by treating phenoxyacetic acid with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield .
Industrial production methods for this compound may involve large-scale bromination processes, where phenoxyacetic acid is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then purified through various techniques, such as recrystallization or chromatography, to obtain the final product .
Analyse Des Réactions Chimiques
Acetic acid, 2-(2,4,6-tribromophenoxy)-, undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of phenoxyacetic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted phenoxyacetic acids .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of acetic acid, 2-(2,4,6-tribromophenoxy)-, involves its interaction with various molecular targets. The bromine atoms in the compound can form strong interactions with biological molecules, leading to changes in their structure and function. For example, the compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking their catalytic activity .
The molecular pathways involved in its action include oxidative stress pathways, where the compound induces the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis . Additionally, it may interfere with signal transduction pathways by modifying the activity of key signaling proteins .
Comparaison Avec Des Composés Similaires
Acetic acid, 2-(2,4,6-tribromophenoxy)-, can be compared with other similar compounds, such as:
Phenoxyacetic Acid: Unlike acetic acid, 2-(2,4,6-tribromophenoxy)-, phenoxyacetic acid does not contain bromine atoms.
2,4,6-Tribromophenol: This compound is similar in structure but lacks the acetic acid moiety.
Brominated Flame Retardants: Compounds such as tetrabromobisphenol A (TBBPA) and polybrominated diphenyl ethers (PBDEs) are widely used as flame retardants.
The uniqueness of acetic acid, 2-(2,4,6-tribromophenoxy)-, lies in its combination of a brominated phenoxy group with an acetic acid moiety, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
84998-84-5 |
|---|---|
Formule moléculaire |
C8H5Br3O3 |
Poids moléculaire |
388.83 g/mol |
Nom IUPAC |
2-(2,4,6-tribromophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Br3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |
Clé InChI |
NZVKXRXUNGXULQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)OCC(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)



![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)
![7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine](/img/structure/B14002702.png)

![1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide](/img/structure/B14002715.png)



![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)


